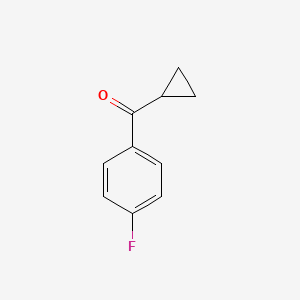

Cyclopropyl 4-fluorophenyl ketone

Description

Contextual Significance of Cyclopropyl (B3062369) Ketone Motifs in Organic Synthesis and Drug Discovery

The cyclopropyl ketone unit is a highly versatile functional group in organic chemistry. The three-membered ring is characterized by significant ring strain, which can be strategically harnessed to drive a variety of chemical transformations. This reactivity makes cyclopropyl ketones valuable intermediates in the construction of complex molecular frameworks that are often difficult to assemble through other synthetic routes.

In recent years, cyclopropyl ketones have gained prominence as key substrates in formal [3+2] cycloaddition reactions. These reactions allow for the modular and efficient construction of five-membered ring systems, which are common structural features in many biologically active natural products and pharmaceuticals. While much of the initial research focused on aryl cyclopropyl ketones, recent studies have begun to explore the reactivity of alkyl cyclopropyl ketones, which opens the door to creating more sp³-rich architectures that are highly desirable in drug discovery. acs.org The ability to engage these ketones in catalytic processes further enhances their utility, enabling the synthesis of diverse compound libraries for screening and structure-activity relationship studies. acs.org

The inherent reactivity of the cyclopropyl group, coupled with the electronic influence of the adjacent ketone, makes this motif a powerful tool for synthetic chemists aiming to build molecular complexity in a controlled and efficient manner.

Importance of Fluorinated Phenyl Moieties in Modulating Chemical Reactivity and Biological Activity

The introduction of fluorine into organic molecules, particularly into phenyl rings, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.com The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's physical and biological properties. nih.gov

Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of the phenyl ring. This can influence the acidity or basicity of nearby functional groups and modulate the molecule's chemical reactivity. chimia.chmdpi.com Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by making the molecule more resistant to degradation by metabolic enzymes such as cytochrome P-450. chimia.chresearchgate.net

The replacement of hydrogen with fluorine can also impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and bioavailability. chimia.chmdpi.com For instance, the presence of a fluorophenyl group can enhance a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. chimia.ch The unique properties of fluorine allow for fine-tuning of a molecule's characteristics to improve its drug-like properties, including its binding affinity to target proteins. mdpi.comnih.gov

Overview of Key Research Areas and Challenges for Cyclopropyl 4-fluorophenyl Ketone

This compound serves primarily as a key intermediate in the synthesis of more complex, high-value chemical entities. Its research applications are centered on its utility as a versatile building block in multi-step synthetic sequences.

One of the principal research areas involves the reduction of the ketone functionality to the corresponding alcohol, cyclopropyl-4-fluorophenylcarbinol. prepchem.com This carbinol can then undergo further transformations, such as ring-opening of the cyclopropyl group, to generate other synthetically useful intermediates. prepchem.com

A significant application of this compound is in the synthesis of quinoline-based compounds. For example, it is a precursor to 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, a molecule that itself is an intermediate in the synthesis of more complex structures. google.comgoogle.com Furthermore, derivatives of this ketone, such as 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, are utilized in the preparation of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. pharmaffiliates.com This highlights the compound's relevance in medicinal chemistry and drug development.

The primary challenges associated with this compound lie in its synthesis and subsequent chemical manipulations. The development of efficient and high-yielding synthetic routes to the ketone itself is an area of interest, with various methods being explored to optimize reaction conditions and catalyst systems. google.com Additionally, controlling the reactivity of the cyclopropyl ring during subsequent transformations is a key challenge that requires careful selection of reagents and reaction parameters to achieve the desired chemical outcome without unwanted side reactions.

Chemical Compound Data

Below are tables detailing the properties of this compound and a related intermediate.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclopropyl-(4-fluorophenyl)methanone | nih.gov |

| Molecular Formula | C₁₀H₉FO | nih.govuni.lu |

| Molecular Weight | 164.18 g/mol | nih.gov |

| Monoisotopic Mass | 164.06374 Da | uni.lu |

| CAS Number | 772-31-6 | epa.gov |

| SMILES | C1CC1C(=O)C2=CC=C(C=C2)F | nih.gov |

Table 2: Related Chemical Intermediate

| Compound Name | CAS Number | Key Application | Source |

|---|---|---|---|

| Cyclopropyl(4-fluorophenyl)methanol | 827-88-3 | Product of the reduction of this compound | epa.gov |

| 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol | N/A | Synthesized from this compound derivatives | google.comgoogle.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| cyclopropyl-4-fluorophenylcarbinol |

| 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol |

| 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline |

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKHJIJXMVHRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227947 | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-31-6 | |

| Record name | Cyclopropyl(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 772-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 4-fluorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL 4-FLUOROPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8PH7N6MPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies

Direct Synthesis Routes for Cyclopropyl (B3062369) 4-fluorophenyl Ketone

The efficient construction of cyclopropyl 4-fluorophenyl ketone is paramount for its subsequent use in more complex synthetic endeavors. Chemists have devised several reliable methods to achieve this, primarily centered around the formation of the crucial carbon-carbon bond between the cyclopropyl and phenyl moieties.

Grignard Reagent-Mediated Transformations

One of the most powerful and versatile methods for forging carbon-carbon bonds is the Grignard reaction. This approach has been successfully applied to the synthesis of this compound. The core of this strategy involves the reaction of a Grignard reagent derived from a halobenzene with a cyclopropanecarboxylic acid derivative.

For instance, the Grignard reagent prepared from 4-fluorobenzyl chloride can be reacted with cyclopropanecarboxylic acid dimethylamide. researchgate.net This reaction, typically carried out in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), results in the formation of the desired ketone. The process involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the amide, followed by workup to yield the final product. The use of the more economical 4-fluorobenzyl chloride instead of the corresponding bromide is a notable advantage in industrial-scale production. researchgate.net

The generation and use of Grignard reagents are fundamental in organic synthesis for creating a wide array of compounds, including those used in the pharmaceutical industry. niper.gov.in

Acylation Reactions Utilizing Cyclopropanecarboxylic Acid Derivatives

Another major pathway to this compound involves acylation reactions. In this approach, a derivative of cyclopropanecarboxylic acid, such as the acid chloride, is used to acylate a fluorinated benzene (B151609) ring.

The synthesis of cyclopropanecarboxylic acid itself can be achieved through various methods, including the oxidation of cyclopropanecarboxaldehyde. google.com Once obtained, the carboxylic acid can be converted to the more reactive cyclopropanecarbonyl chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com This acid chloride can then participate in a Friedel-Crafts acylation reaction with fluorobenzene (B45895) in the presence of a Lewis acid catalyst to yield this compound.

Synthesis of Complex Molecules and Advanced Intermediates Derived from this compound

The true value of this compound lies in its role as a versatile building block for the synthesis of more intricate and biologically active molecules. Its chemical handles—the ketone carbonyl group and the activated phenyl ring—provide multiple points for further functionalization.

Strategic Precursors in Pharmaceutical Development

The structural motif of this compound is a recurring feature in several important classes of therapeutic agents. Its incorporation can significantly influence the pharmacological properties of the final drug molecule.

A prime example of the utility of this compound is in the synthesis of the antiplatelet drug, Prasugrel (B1678051). Prasugrel is a thienopyridine derivative used to prevent blood clots. nih.gov The synthesis of prasugrel and its derivatives often involves intermediates that are structurally related to this compound.

A key intermediate in some synthetic routes to prasugrel is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. researchgate.netasianpubs.orggoogleapis.com This bromo-ketone can be synthesized from a precursor related to cyclopropyl 2-fluorophenyl ketone. This intermediate is then reacted with a thienopyridine core structure to build the final prasugrel molecule. nih.govasianpubs.org For example, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is condensed with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to form a key intermediate, which is then further elaborated to prasugrel. nih.govasianpubs.org

The following table summarizes a synthetic step in the preparation of a prasugrel intermediate:

| Reactant 1 | Reactant 2 | Product |

| 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |

This data is based on established synthetic procedures for prasugrel. nih.govasianpubs.org

This compound also serves as a crucial starting material for the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, which are used to lower cholesterol levels. nih.govdovepress.com Pitavastatin (B1663618), a potent statin, features a quinoline (B57606) core substituted with a cyclopropyl group and a 4-fluorophenyl group. nih.govallfordrugs.com

The synthesis of pitavastatin and its analogs relies on the construction of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline core. allfordrugs.comwipo.int The initial steps in forming this quinoline system can utilize building blocks derived from this compound. For instance, a multi-step synthesis can lead to the formation of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, a key intermediate for pitavastatin. nih.gov Research has shown that the presence of the cyclopropyl and 4-fluorophenyl groups on the quinoline ring is important for the potent HMG-CoA reductase inhibitory activity. nih.gov

The following table highlights some key intermediates in the synthesis of Pitavastatin:

| Intermediate Name | Molecular Formula | CAS Number |

| (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | C19H16FNO | 121660-11-5 |

| 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | C19H15BrFN | 154057-56-4 |

| Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | C21H18FNO2 | 148516-11-4 |

This data is compiled from various sources detailing the synthesis and impurities of Pitavastatin. nih.govpharmaffiliates.com

Construction of Diverse Heterocyclic Systems

The reactivity of this compound extends to the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole derivatives, known for their broad pharmacological activities, can be synthesized using precursors derived from this compound. fabad.org.trsciencescholar.us The Hantzsch thiazole synthesis is a common method, involving the condensation of a thiourea (B124793) derivative with an α-haloketone. mdpi.com For instance, 2-bromo-1-(4-fluorophenyl)ethan-1-one, which can be conceptually linked to this compound through modification of the cyclopropyl group, reacts with thiourea to form 2-amino-4-(4-fluorophenyl)thiazole. Further functionalization of the thiazole ring can lead to a variety of derivatives with potential antimicrobial properties. mdpi.comnih.gov Research has shown that certain thiazole derivatives bearing a 4-fluorophenyl substituent exhibit notable biological activity. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| Thioureido acid | 2-bromo-4'-fluoroacetophenone, 10% Na2CO3, MeOH | 3-((4-(4-fluorophenyl)thiazol-2-yl)amino)propanoic acid | 88% | mdpi.com |

| 5-acetyl-4-methyl-2-(methylamino)thiazole | Bromine, acidic medium | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Not specified | nih.gov |

Formation of Quinoline Scaffolds

Quinoline scaffolds, another important class of heterocycles with diverse applications, can be synthesized from this compound derivatives. nih.gov A common approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. For example, the cyclization of 2-amino-4'-fluorobenzophenone (B132669) with 3-cyclopropyl-3-oxopropionate can yield 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate. google.com This quinoline derivative can be further modified, for instance, by reduction of the ester group to an alcohol, to produce 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. google.comgoogle.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxo propionate | Zn(OTf)2 | 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate | >80% (two steps) | google.com |

| 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate | Sodium borohydride (B1222165), absolute ethyl alcohol, concentrated hydrochloric acid, THF | 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol | >96% | google.com |

Preparation of Spirooxindole Analogues

Spirooxindoles are a class of compounds with significant biological activity, and their synthesis can be achieved through multi-component reactions. acs.orgnih.govnih.govrsc.orgresearchgate.net One strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. acs.org While direct use of this compound is not explicitly detailed, its derivatives can serve as precursors for the required chalcones (α,β-unsaturated ketones). For example, a chalcone (B49325) derived from 4-fluorobenzaldehyde (B137897) (related to the fluorophenyl moiety of the ketone) can react with an azomethine ylide generated from isatin (B1672199) and an amino acid to form a spirooxindole derivative. acs.org The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve good yields and stereoselectivity. acs.org

Generation of Epoxide (Oxirane) Derivatives

The ketone functionality in this compound is susceptible to reactions that form epoxides. The Corey-Chaykovsky reaction is a powerful method for converting ketones to epoxides using sulfur ylides. organic-chemistry.org For instance, the reaction of this compound with dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a base, would yield the corresponding spiro-epoxide. This reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular ring closure. organic-chemistry.org

Formation of Functionalized Alcohols and Carboxylic Acids

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-cyclopropyl-1-(4-fluorophenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride.

Furthermore, the cyclopropyl ring can be opened under specific conditions to generate functionalized ketones, which can then be converted to carboxylic acids. For instance, the oxidation of anions like azide, thiocyanate, iodide, or bromide by ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of a cyclopropyl alcohol (derived from the ketone) can lead to β-functionalized ketones. nih.gov These β-substituted ketones are valuable intermediates that can be further transformed into carboxylic acids through various oxidative cleavage methods. nih.gov A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade offers another route to functionalized cyclopropanes from carboxylic acids. nih.gov

Derivatization to Aryl Cyclopropyl Sulfides

The transformation of ketones into other functional groups is a cornerstone of organic synthesis. While direct methods for the conversion of this compound into aryl cyclopropyl sulfides are not extensively detailed in readily available literature, general principles of C-S bond formation offer viable synthetic routes. One established strategy involves the reaction of an aryl thiol with a suitable cyclopropyl-containing substrate. researchgate.net Although the direct use of this compound for this transformation is not explicitly documented, a plausible pathway could involve its reduction to the corresponding alcohol, followed by conversion to a good leaving group (e.g., a halide or tosylate), and subsequent nucleophilic substitution by an aryl thiolate. This two-step approach circumvents the direct reaction with the ketone, which is generally challenging.

Catalytic Approaches in the Synthesis and Functionalization of this compound

Catalysis offers efficient and selective pathways for both the synthesis and subsequent modification of this compound. These methods are crucial for developing environmentally benign and economically viable processes.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Mediated Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgacs.orgresearchgate.net While direct cross-coupling of this compound as an electrophile is not a standard transformation, the ketone itself can be synthesized via such methods. For instance, a palladium-catalyzed carbonylative cross-coupling reaction between an arylboronic acid and an aryl electrophile in the presence of carbon monoxide is a direct route to unsymmetrical biaryl ketones. acs.org This approach could theoretically be adapted to synthesize this compound.

Furthermore, palladium catalysis is instrumental in the functionalization of related structures. For example, palladium-catalyzed reactions have been developed for the arylation of ketones. acs.orgresearchgate.net These reactions often proceed through the formation of an enolate or a derivative like a hydrazone, which then couples with an aryl halide. researchgate.netresearchgate.net Such strategies could be applied to modify the cyclopropyl or phenyl rings of the title compound, provided a suitable handle for coupling is present. A palladium(II/IV)-catalyzed method for converting enynes into cyclopropyl ketones has also been reported, highlighting the diverse applications of palladium in synthesizing cyclopropane-containing molecules. organic-chemistry.org

| Catalyst System | Coupling Partners | Product Type | Key Features |

| PdCl₂(PPh₃)₂ / K₂CO₃ | Aryl iodide, Arylboronic acid, CO | Unsymmetrical biaryl ketone | Atmospheric pressure of CO. acs.org |

| PdCl₂(dppf) / K₂CO₃ / KI | Aryl bromide/triflate, Arylboronic acid, CO | Unsymmetrical biaryl ketone | Requires dppf ligand and an iodide additive. acs.org |

| Palladium catalyst / Ligand | Aryl ketone, Boronic acid | Substituted arene | C-C bond cleavage of the ketone. acs.org |

Base-Catalyzed Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound, possessing α-hydrogens on the cyclopropyl ring, can act as the ketone component in this reaction. This condensation would involve the deprotonation of the α-carbon of the cyclopropyl group to form an enolate, which then attacks an aromatic aldehyde. This reaction provides a pathway to synthesize α,β-unsaturated ketones, further extending the synthetic utility of the parent ketone. The Claisen condensation, a related reaction between two ester molecules, proceeds via a similar mechanism involving enolate formation and nucleophilic acyl substitution. masterorganicchemistry.compressbooks.publibretexts.org

The general mechanism for a Claisen-Schmidt condensation involves:

Enolate formation: A base removes an α-hydrogen from the ketone.

Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

Dehydration: The intermediate aldol (B89426) product readily dehydrates to form a stable, conjugated enone.

This reaction is a classic example of a crossed aldol condensation. pearson.com

Cyclopropanation and Cycloaddition Strategies

The synthesis of the cyclopropyl ring itself is a key aspect of preparing this compound. Various cyclopropanation strategies exist, many of which are applicable to the synthesis of this compound. organic-chemistry.org

One of the most common methods is the Corey-Chaykovsky reaction , where a sulfur ylide reacts with an α,β-unsaturated ketone (a chalcone) to form a cyclopropane (B1198618). nih.govorganic-chemistry.org To synthesize this compound, one could start with a chalcone derived from 4-fluoroacetophenone. The reaction of this chalcone with dimethyloxosulfonium methylide would yield the desired cyclopropyl ketone. nih.gov A general procedure for this involves treating trimethylsulfoxonium iodide with a base like sodium hydride to generate the ylide, which then reacts with the chalcone. nih.gov

Another well-known method is the Simmons-Smith reaction , which typically uses a zinc carbenoid to cyclopropanate an alkene. mdpi.com This would involve starting with an alkene precursor containing the 4-fluorophenyl ketone moiety.

Hydrogen-borrowing catalysis has also emerged as a method for the α-cyclopropanation of ketones. acs.orgnih.gov This process involves the alkylation of a ketone with a substrate containing a leaving group, followed by intramolecular displacement to form the cyclopropane ring. acs.orgnih.gov

| Cyclopropanation Method | Precursors | Key Reagents | Notes |

| Corey-Chaykovsky Reaction | α,β-Unsaturated ketone (Chalcone) | Sulfur ylide (e.g., from Trimethylsulfoxonium iodide and NaH) | A common method for synthesizing donor-acceptor cyclopropanes. nih.govorganic-chemistry.org |

| Simmons-Smith Reaction | Alkene | Diiodomethane, Zinc-Copper couple (or Diethylzinc) | Stereospecific addition to the double bond. mdpi.com |

| Hydrogen-Borrowing Catalysis | Ketone, Alcohol with a leaving group | Metal catalyst | Involves in-situ formation of an enone. acs.orgnih.gov |

| Kulinkovich Reaction | Ester | Grignard reagent, Titanium(IV) isopropoxide | Forms cyclopropanols, which can be oxidized. sci-hub.se |

Application of Silylene Transfer Techniques

Silylenes, the silicon analogues of carbenes, can react with alkenes to form silacyclopropanes (siliranes). illinois.eduu-tokyo.ac.jpacs.org These strained rings are reactive intermediates that can be used in further synthesis. While the direct application of silylene transfer to form this compound is not a standard method, the underlying principles of carbene/carbenoid chemistry are relevant. Silylene transfer reactions are often used to create siliranes, which can then undergo further transformations. illinois.eduu-tokyo.ac.jp The generation of silylenes can be achieved photochemically or through metal-mediated processes. illinois.edu The synthesis of cyclopropanes from silyl-substituted precursors highlights the interplay between silicon chemistry and cyclopropane synthesis. thieme-connect.de

Process Optimization and Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its derivatives, several factors must be considered.

For catalytic reactions, such as the palladium-mediated couplings or cyclopropanation reactions, optimizing catalyst loading is crucial. Reducing the amount of expensive and potentially toxic metal catalysts without compromising yield and reaction time is a primary goal. The choice of ligands, solvents, and bases also plays a significant role and must be evaluated for cost, safety, and environmental impact.

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) instead of bulk solvents, has been explored for related compounds. rsc.org This approach can lead to higher yields, reduced waste, and lower energy consumption, making it an attractive option for large-scale production.

Continuous-flow processing is another key strategy for scaling up chemical syntheses. worktribe.com By moving from batch reactors to continuous-flow systems, improvements in heat and mass transfer can be achieved, leading to better control over reaction parameters, increased safety (especially when handling hazardous reagents), and higher productivity. worktribe.com For a multi-step synthesis, telescoping reactions in a continuous-flow setup can eliminate the need for isolating and purifying intermediates, further streamlining the process. worktribe.com

Key considerations for process optimization and scalability include:

Reagent Cost and Availability: Sourcing inexpensive and readily available starting materials.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize throughput and minimize energy consumption.

Work-up and Purification: Developing simple and efficient purification methods, such as crystallization or extraction, to avoid chromatography on a large scale.

Waste Management: Minimizing waste generation by using catalytic processes and exploring solvent recycling.

Safety: Assessing and mitigating the risks associated with hazardous reagents and exothermic reactions.

By carefully addressing these factors, the synthesis of this compound can be made more sustainable and economically viable for industrial applications.

Optimization of Reaction Conditions and Reagent Stoichiometry

The Corey-Chaykovsky reaction is a classic method for synthesizing cyclopropanes from ketones via the reaction of an enone with a sulfoxonium ylide. In the case of this compound, the precursor is typically an α,β-unsaturated ketone, specifically a 2-hydroxychalcone (B1664081) derivative. nih.gov The optimization of this reaction is crucial for achieving high yields and involves a systematic variation of the base, solvent, temperature, and stoichiometry of the reactants.

Researchers have investigated these parameters extensively. For instance, using trimethylsulfoxonium iodide as the ylide precursor, different bases and solvent systems have been tested to find the ideal conditions for the cyclopropanation step. nih.gov A combination of sodium hydride as the base in a mixed solvent system of tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) has been found to be effective. nih.gov The temperature is also a critical factor; reactions are often initiated at a low temperature (e.g., 0°C to -10°C) and allowed to proceed for several hours to ensure complete conversion while minimizing side reactions. nih.gov

The stoichiometry of the reagents plays a significant role in the reaction's success. Studies have shown that using an excess of the base and the ylide precursor relative to the chalcone substrate can drive the reaction to completion. A typical optimized procedure might involve using three equivalents of sodium hydride and a slight excess of trimethylsulfoxonium iodide. nih.gov

The table below summarizes findings from optimization studies on the cyclopropanation of a model 2-hydroxychalcone, demonstrating the impact of various reaction parameters on the yield of the resulting cyclopropyl ketone. nih.gov

Table 1: Optimization of Corey-Chaykovsky Cyclopropanation Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH (3) | THF/DMSO | -10 | 3 | 70 |

| 2 | NaH (2) | THF/DMSO | 0 | 3 | 55 |

| 3 | KOBu-t (3) | THF | -10 | 5 | 40 |

This interactive table is based on data for a model reaction and illustrates the principles of optimizing conditions for the synthesis of cyclopropyl ketones. nih.gov

Development of Industrial-Scale Synthetic Routes (e.g., Continuous Flow Systems)

Translating a laboratory-scale synthesis to an industrial process requires addressing challenges related to scalability, safety, cost-effectiveness, and consistency. For the production of this compound and related compounds, there is a growing interest in moving from traditional batch manufacturing to modern continuous flow systems. worktribe.com Continuous flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and automation. worktribe.comrsc.org

Such systems are particularly advantageous for reactions that are exothermic or involve unstable intermediates. The small internal volume of flow reactors allows for precise temperature control, preventing runaway reactions. worktribe.com Furthermore, the development of these routes for related pharmaceutical intermediates has demonstrated their potential for robust and efficient large-scale production. google.comrsc.org

The table below provides a comparative overview of the key features of traditional batch synthesis versus a modern continuous flow process for the production of a specialty ketone.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization | Easier; achieved by running the system for longer |

| Safety | Higher risk due to large volumes of reagents | Enhanced safety with small reaction volumes worktribe.com |

| Heat Transfer | Less efficient; potential for hot spots | Highly efficient; precise temperature control rsc.org |

| Reaction Time | Often longer, including workup steps | Significantly shorter residence times mpg.de |

| Process Control | Manual or semi-automated | Fully automated; high consistency |

| Productivity | Lower throughput per unit of time | Higher productivity and space-time yield mpg.de |

This interactive table outlines the conceptual advantages of developing continuous flow systems for chemical synthesis, based on findings from related processes. worktribe.comrsc.orgmpg.de

Chemical Reactivity and Mechanistic Pathways of Transformation

Intrinsic Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) is the primary site of reactivity for many common transformations such as nucleophilic additions, oxidations, and reductions. The presence of the adjacent 4-fluorophenyl group, with its electron-withdrawing fluorine atom, enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack. ontosight.ai

Electrophilic Reactivity and Nucleophilic Additions

The carbon atom of the carbonyl group in cyclopropyl (B3062369) 4-fluorophenyl ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. Subsequent protonation yields the final addition product. youtube.com

The reactivity of cyclopropyl ketones can also lead to more complex pathways. In the presence of a Lewis acid, nucleophilic substitution can occur at the quaternary carbon of the cyclopropyl ring, proceeding through a bicyclobutonium intermediate, which results in ring-opening and the formation of acyclic tertiary alkyl halides or azides with a high degree of stereoinvertive selectivity. nih.gov However, direct nucleophilic addition to the carbonyl remains a fundamental reaction pathway.

Table 1: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Hydride Ion (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reagents (R-MgX) | Cyclopropylmagnesium bromide | Tertiary Alcohol |

Oxidation Reactions Yielding Carboxylic Acids and Other Carbonyls

While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under forcing conditions, often leading to the cleavage of carbon-carbon bonds. libretexts.org The oxidation of cyclopropyl 4-fluorophenyl ketone can yield carboxylic acids through various methods.

One powerful method is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The resulting ester can then be hydrolyzed to a carboxylic acid and an alcohol. The mechanism involves the migration of a group (cyclopropyl or 4-fluorophenyl) to an oxygen atom. libretexts.org

Other modern, metal-free oxidation methods can convert aryl alkyl ketones directly into aryl carboxylic acids. These reactions often proceed via cleavage of the bond between the carbonyl carbon and the adjacent alkyl (or cyclopropyl) group.

Table 2: Selected Methods for the Oxidation of Ketones to Carboxylic Acids

| Reagent(s) | Conditions | Description |

|---|---|---|

| Oxone, Trifluoroacetic acid | Metal-free, mild conditions | Oxidizes various ketones to the corresponding carboxylic acids in excellent yields. organic-chemistry.org |

| Iodine (catalyst), DMSO/TBHP (oxidants) | Metal-free, one-pot, two-step | Converts aryl alkyl ketones into aryl carboxylic acids. organic-chemistry.org |

| CBr₄ (catalyst), O₂ | Aerobic photooxidation | A facile synthesis of aryl carboxylic acids from aryl ketones. organic-chemistry.org |

Reduction Reactions to Carbinols and Alcohols

The most common reaction of the ketone carbonyl group is its reduction to a secondary alcohol, specifically a carbinol in this case. This transformation is readily achieved using various reducing agents. organic-chemistry.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

Standard reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol, while LiAlH₄ is a much stronger reducing agent used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com Both are capable of reducing this compound to cyclopropyl(4-fluorophenyl)methanol.

Table 3: Common Reagents for Ketone Reduction

| Reagent | Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces ketones, esters, and carboxylic acids. youtube.com |

| Samarium (Sm) metal, Iodine (I₂) | Isopropanol | Smoothly reduces ketones to the corresponding alcohols in good yields. organic-chemistry.org |

Transformations Involving the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. This reactivity provides a synthetic pathway to linear C3-functionalized compounds. nih.gov

Ring-Opening Reactions

The activation of the cyclopropyl ring is often facilitated by the adjacent ketone group, which acts as an electron-withdrawing "acceptor." Such "donor-acceptor" (D-A) cyclopropanes exhibit polarized C-C bonds, making them prone to ring-opening. nih.govresearchgate.net

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of this compound can be protonated or coordinated to the acid. This enhances the electron-withdrawing capacity of the ketone, further polarizing and weakening the bonds of the adjacent cyclopropyl ring. researchgate.net This activation facilitates the nucleophilic attack on one of the cyclopropyl carbons, leading to a ring-opened intermediate.

For instance, using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) in a fluorinated alcohol solvent such as hexafluoroisopropanol (HFIP) provides a general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes at room temperature. researchgate.net This system is effective for cyclopropanes bearing a single keto-acceptor group and can accommodate a wide range of nucleophiles, including arenes, indoles, and alcohols, to yield 1,3-difunctionalized products. researchgate.net The reaction can also be promoted by acids like BF₃·Et₂O, leading to rearrangements and the formation of larger rings, such as cyclopentanones. nih.gov

Table 4: Compound Names

| Compound Name |

|---|

| (4-Fluorophenyl)(cyclopropyl)methanone |

| 1,3,5-trimethoxybenzene |

| 2,6-dimethylphenol |

| 2-Propanol |

| 4-fluorophenyl group |

| Acetic acid |

| Adipic acid |

| Alcohols |

| Aldehydes |

| Alkoxide |

| Anisole |

| Arenes |

| Azides |

| BF₃·Et₂O |

| Bicyclobutonium |

| Carbinols |

| Carbon Tetrabromide (CBr₄) |

| Carbonyl group |

| Carboxylic Acids |

| Cyclopentanones |

| Cyclopropane |

| This compound |

| Cyclopropyl(4-fluorophenyl)methanol |

| Cyclopropylmagnesium bromide |

| Diethyl ether |

| Diketones |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Donor-Acceptor (D-A) cyclopropanes |

| Esters |

| Ethanol |

| Hexafluoroisopropanol (HFIP) |

| Indoles |

| Iodine |

| Isopropanol |

| Ketone |

| Lithium Aluminum Hydride (LiAlH₄) |

| Mesitylene |

| meta-chloroperoxybenzoic acid (mCPBA) |

| Methanol |

| Oxone |

| Peroxyacid |

| Phenyllithium |

| Sodium Borohydride (NaBH₄) |

| Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) |

| tert-Butyl hydroperoxide (TBHP) |

| Tetrahydrofuran (THF) |

| Trifluoroacetic acid |

Cycloaddition Reactions of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes, such as this compound, are valuable three-carbon building blocks in organic synthesis. nih.govacs.orgwiley-vch.de The presence of both an electron-donating group (the cyclopropane ring) and an electron-accepting group (the 4-fluorobenzoyl group) makes the C-C bond between them polarized and susceptible to cleavage, allowing them to act as 1,3-zwitterionic synthons. nih.gov

These D-A cyclopropanes can participate in a variety of cycloaddition reactions, most commonly [3+2] cycloadditions, with various hetero-2π components like aldehydes, ketones, and imines. nih.gov These reactions are often catalyzed by Lewis acids. wiley-vch.deacs.org For instance, the Sc(OTf)₃-catalyzed (3+2)-annulation of D-A cyclopropanes with ynamides yields cyclopentene (B43876) sulfonamides. acs.org

While cycloadditions of D-A cyclopropanes with carbon-based 2π components are well-established, reactions with heteroatom-containing 2π systems are less common. nih.gov A notable example is the (3+2)-cycloaddition with N-sulfinylamines, leading to isothiazolidines. nih.gov The reaction scope is broad, tolerating various substituents on the N-sulfinylamine. nih.gov

The reactivity of D-A cyclopropanes with a single keto acceptor, like this compound, has also been explored. acs.org Although the polarization of the C-C bond is reduced compared to those with dual ester groups, they can still undergo cycloaddition reactions. acs.org For example, a Sn(OTf)₂-catalyzed (3+2) cycloaddition/sulfur rearrangement reaction of D-A cyclopropanes bearing a single keto acceptor with indoline-2-thiones has been developed to synthesize functionalized 3-indolyl-4,5-dihydrothiophenes. acs.org

Reactivity of the Fluorophenyl Substituent

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com The strong electron-withdrawing nature of the carbonyl group activates the para-position, making the fluorine atom a good leaving group for nucleophilic attack. This reactivity allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, onto the aromatic ring. mdpi.com This provides a versatile method for modifying the structure and properties of the molecule. For example, poly(4'-fluoro-2,5-benzophenone) has been shown to undergo nearly quantitative substitution with various nucleophiles. researchgate.net

More importantly, the fluorine atom enhances the electrophilicity of the carbonyl carbon. nih.gov This increased reactivity is due to the electron-withdrawing nature of the fluorinated phenyl ring, which makes the carbonyl carbon more susceptible to nucleophilic attack. nih.gov This effect is crucial in reactions involving the ketone moiety. Studies on fluorinated ketones as enzyme inhibitors have shown that fluorination significantly enhances the reactivity of the ketone compared to their non-fluorinated counterparts. nih.gov The stability of the hydrate (B1144303) form of the ketone is also influenced by the presence of fluorine. nih.govsapub.org

Influence of Molecular Structure on Reactivity Profiles

The specific arrangement of atoms and electronic distributions within this compound creates a unique reactivity profile. The electronic nature of the substituents and the inherent strain of the cyclopropyl ring are dominant factors.

The electronic character of this compound is a composite of inductive and resonance effects from both the 4-fluorophenyl and cyclopropyl substituents. These effects modulate the electron density at the carbonyl group, influencing its reactivity towards nucleophiles and electrophiles.

The 4-fluorophenyl group exerts a strong influence on the carbonyl carbon. The fluorine atom is highly electronegative and withdraws electron density from the phenyl ring through the inductive effect (-I effect). This effect makes the aromatic ring electron-deficient and deactivates it towards electrophilic substitution. The carbonyl group itself is an electron-withdrawing group, further deactivating the ring via the resonance effect (-M effect). Conversely, these withdrawing effects enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The cyclopropyl group, adjacent to the carbonyl, has unique electronic properties. The carbon-carbon bonds within the cyclopropane ring possess significant p-character, allowing the ring to conjugate with the adjacent pi-system of the carbonyl group. This interaction allows the cyclopropyl group to act as an electron donor, stabilizing the partial positive charge on the carbonyl carbon. This stabilization can influence the rates of reactions involving nucleophilic addition.

| Cyclopropyl | Electron-donating (via p-character) | Conjugative stabilization | Stabilizes partial positive charge |

Steric hindrance plays a significant role in the reactivity of this compound. The spatial bulk of the cyclopropyl and 4-fluorophenyl groups on either side of the carbonyl can impede the approach of reagents. This steric crowding influences the stereochemical outcome of nucleophilic additions to the carbonyl group.

Conformational constraints also affect reactivity. The orientation of the cyclopropyl ring relative to the carbonyl group is critical. For effective conjugation, the plane of the cyclopropyl ring tends to align in a "bisected" conformation with the C=O double bond. This alignment maximizes the overlap between the p-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropane ring. Any deviation from this preferred conformation due to steric interactions can reduce this electronic stabilization and alter the molecule's reactivity. The presence of the large, rigid fluorophenyl group can create significant steric constraints that favor specific conformations, influencing how the molecule interacts with other reactants.

The most distinctive feature of the cyclopropyl group is its significant ring strain, which is a major driving force for its chemical transformations. quora.com Cyclopropane has C-C-C bond angles of 60°, a severe deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. quora.comcutm.ac.in This inherent strain weakens the C-C bonds within the ring, making them susceptible to cleavage under various conditions. cutm.ac.in

Reactions involving the opening of the cyclopropane ring are common for cyclopropyl ketones and are mechanistically driven by the release of this strain energy. For example, under the influence of Lewis acids like tin(IV) chloride (SnCl4), cyclopropyl ketones can undergo ring-opening reactions. researchgate.net The Lewis acid coordinates to the carbonyl oxygen, which polarizes the C-C bonds of the cyclopropyl ring, facilitating a nucleophilic attack that leads to ring cleavage. This process results in the formation of a more stable, open-chain product, often a 1,4-dicarbonyl compound or a related derivative. researchgate.net The significant energy released upon ring opening makes these transformations thermodynamically favorable.

Table 2: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Ring Size | Strain Energy (kJ/mol) | Relative Reactivity |

|---|---|---|---|

| Cyclopropane | 3 | ~115 | High |

| Cyclobutane | 4 | ~110 | Moderate |

| Cyclopentane | 5 | ~25 | Low |

| Cyclohexane | 6 | ~0 | Very Low |

Note: Values are approximate and serve for comparison.

Impact of Solvent Environment on Reaction Outcomes and Selectivity

The choice of solvent can profoundly influence the rate, outcome, and selectivity of reactions involving this compound. wikipedia.org Solvents affect reactivity by stabilizing or destabilizing reactants, products, intermediates, and transition states through various non-covalent interactions. wikipedia.org

The influence of a solvent is often related to its polarity, protic or aprotic nature, and its coordinating ability. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where charge is developed or increased in the transition state relative to the reactants. wikipedia.org

Nucleophilic Addition to the Carbonyl: In a typical nucleophilic addition to the carbonyl group of this compound, a partial negative charge develops on the carbonyl oxygen in the transition state. Polar protic solvents (e.g., water, ethanol) can stabilize this developing charge through hydrogen bonding, thereby increasing the reaction rate. Aprotic polar solvents (e.g., DMSO, acetonitrile) can also accelerate such reactions by stabilizing the charged transition state, and they have the added benefit of not solvating the nucleophile as strongly as protic solvents, which can increase its reactivity. wikipedia.org

Ring-Opening Reactions: For ring-opening reactions that proceed through a carbocationic intermediate, the ionizing power of the solvent is crucial. Highly ionizing polar solvents, particularly polar protic solvents like water and fluoroalcohols, are effective at stabilizing the carbocation intermediate, thus facilitating the reaction. hilarispublisher.com Studies on related compounds have shown that reaction mechanisms can shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway as the ionizing power of the solvent increases. hilarispublisher.com

The keto-enol tautomerism, while minor for simple ketones, can also be influenced by the solvent. Non-polar solvents tend to favor the less polar keto form, while polar solvents can stabilize the enol form, particularly if the enol can participate in hydrogen bonding with the solvent. wikipedia.org

Table 3: Predicted Solvent Effects on Reactions of this compound

| Reaction Type | Reactant/Intermediate | Transition State | Effect of Increasing Solvent Polarity | Example Solvents |

|---|---|---|---|---|

| Nucleophilic Addition | Neutral | Charge separation (e.g., R-O⁻···M⁺) | Rate increases | Methanol, DMSO, Acetonitrile |

| SN1-type Ring Opening | Neutral | Carbocationic intermediate | Rate increases significantly | Water, Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) |

| SN2-type Ring Opening | Neutral | Partial charge development | Rate increases moderately | Acetone, Ethanol/Water mixtures |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of cyclopropyl (B3062369) 4-fluorophenyl ketone. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Proton Environment Analysis.dtic.milontosight.ai

Proton NMR spectroscopy provides crucial information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. In cyclopropyl 4-fluorophenyl ketone, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the cyclopropyl ring and the 4-fluorophenyl group.

The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. researchgate.net The methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will show distinct chemical shifts and coupling patterns. researchgate.net The methine proton (CH) of the cyclopropyl group, being adjacent to the electron-withdrawing carbonyl group, is expected to be shifted downfield relative to the methylene protons. researchgate.net

The protons on the 4-fluorophenyl ring give rise to signals in the aromatic region of the spectrum. Due to the fluorine substituent, the aromatic protons will exhibit characteristic splitting patterns. The protons ortho to the fluorine atom will show coupling to the fluorine nucleus in addition to the proton-proton coupling, resulting in a more complex multiplet. The protons meta to the fluorine will also be influenced, though to a lesser extent.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to C=O) | ~8.0 | Multiplet |

| Aromatic Protons (ortho to F) | ~7.2 | Multiplet |

| Cyclopropyl Methine Proton | ~2.7 | Multiplet |

| Cyclopropyl Methylene Protons | ~1.0-1.3 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation.dtic.milontosight.ai

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically in the range of 190-220 ppm. pressbooks.publibretexts.orglibretexts.org The carbons of the 4-fluorophenyl ring will appear in the aromatic region (around 115-165 ppm). The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will also show smaller couplings to the fluorine.

The carbons of the cyclopropyl ring appear at a characteristically high field due to the ring strain and unique hybridization, with the methine carbon being more downfield than the methylene carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 220 |

| Aromatic Carbon (C-F) | 160 - 170 (doublet, large ¹JCF) |

| Aromatic Carbons (C-H) | 115 - 135 |

| Aromatic Carbon (ipso to C=O) | 130 - 140 |

| Cyclopropyl Methine Carbon | 15 - 25 |

| Cyclopropyl Methylene Carbons | 5 - 15 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Characterization.dtic.mil

Fluorine-19 NMR is a highly sensitive technique used to specifically probe the environment of the fluorine atom. wikipedia.org Since ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, it provides strong, clear signals. wikipedia.org For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by the substituent on the aromatic ring. nih.govspectrabase.com The signal will likely appear as a multiplet due to coupling with the ortho and meta protons of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination.dtic.mil

High-resolution mass spectrometry is a powerful technique that provides the exact mass of the molecule with very high precision. nih.gov This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₉FO. guidechem.comprotheragen.ai HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Common fragmentation pathways for aromatic ketones include cleavage of the bond between the carbonyl group and the cyclopropyl ring (α-cleavage), leading to the formation of a stable 4-fluorobenzoyl cation (m/z 123). miamioh.eduwhitman.edu Another possible fragmentation is the loss of the entire cyclopropyl group. miamioh.eduwhitman.edu

In-Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates (e.g., IR).nih.gov

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of the synthesis of this compound in real-time. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1670-1690 cm⁻¹. By monitoring the appearance and growth of this characteristic peak, the formation of the ketone product can be followed. Additionally, the disappearance of the characteristic peaks of the starting materials can also be tracked. This allows for the optimization of reaction conditions, such as reaction time and temperature, and can provide insights into the reaction mechanism by potentially detecting transient intermediates.

Computational and Theoretical Investigations of Cyclopropyl 4 Fluorophenyl Ketone

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the thermodynamics and kinetics of organic reactions. amercrystalassn.orgnih.gov By calculating the electronic energy of a system based on its electron density, DFT allows for the detailed exploration of reaction pathways, including the characterization of short-lived and unstable species like transition states and intermediates. nih.gov

A key application of DFT is the mapping of the potential energy surface (PES) for a given chemical reaction. nih.govresearchgate.net The PES is a multidimensional landscape that connects the energies of reactants, intermediates, products, and the transition states that lie between them. researchgate.netnih.gov Finding the transition states, which represent the maximum energy point along the minimum energy path of a reaction, is crucial for determining the reaction's feasibility and rate. youtube.com

For cyclopropyl (B3062369) ketones, a common and well-studied reaction is the phosphine-catalyzed ring-opening. rsc.orgscilit.comnih.gov DFT studies on analogous systems reveal that this process is not a single step but rather a complex sequence. rsc.orgacs.org The reaction typically involves:

Nucleophilic attack of the phosphine (B1218219) on the cyclopropane (B1198618) ring, leading to an SN2-type ring-opening. acs.orgnih.gov

Formation of a zwitterionic enolate intermediate. rsc.org

Subsequent intramolecular rearrangement steps, such as proton transfers or cyclizations, each with its own transition state. rsc.orgacs.org

In the case of cyclopropyl 4-fluorophenyl ketone, DFT calculations would be used to locate the geometry and energy of each transition state along such a pathway. The presence of the electron-withdrawing 4-fluorophenyl group would be expected to influence the stability of the intermediates and the energy barriers of the transition states compared to unsubstituted cyclopropyl ketones.

For instance, in the phosphine-catalyzed rearrangement of cyclopropyl ketones, multiple pathways can be computationally explored. rsc.org For this compound, one could compare the activation barriers for the desired ring-opening cascade versus potential side reactions. The calculated energetics provide a quantitative basis for understanding why a particular product is formed.

Below is an illustrative table showing hypothetical calculated free energy data for two competing pathways in a reaction of this compound.

| Entry | Species | Pathway A (Relative Free Energy, kcal/mol) | Pathway B (Relative Free Energy, kcal/mol) |

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 | +22.5 | +28.0 |

| 3 | Intermediate | +5.3 | +12.1 |

| 4 | Transition State 2 | +19.8 | +31.5 |

| 5 | Product | -15.0 | -5.0 |

This table is for illustrative purposes only and does not represent real experimental data.

From this hypothetical data, Pathway A would be predicted as the major reaction pathway due to its lower activation energies for both transition states and the greater thermodynamic stability of its final product.

Quantum Theory of Atoms in Molecules (QTAIM) for Electronic Structure and Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. amercrystalassn.orgwikipedia.orguni-rostock.de QTAIM partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. rsc.orgwiley-vch.de The line of maximum electron density linking two atomic nuclei is called a bond path, and its existence is a necessary and sufficient condition for chemical bonding between the atoms. wiley-vch.de

At a point along this path where the density is at a minimum, a bond critical point (BCP) is found. wiley-vch.de The properties of the electron density at this BCP, such as the density value itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. uni-muenchen.de

ρ(r): The value of the electron density at the BCP correlates with the bond order.

∇²ρ(r): The sign of the Laplacian indicates the type of interaction. Negative values (∇²ρ(r) < 0) signify shared-shell interactions, typical of covalent bonds, where electron density is concentrated between the nuclei. Positive values (∇²ρ(r) > 0) indicate closed-shell interactions, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. uni-muenchen.de

For this compound, a QTAIM analysis would be invaluable for characterizing its unique bonding features. Such an analysis, as has been applied to other fluorophenyl researchgate.net and cyclopropyl systems, rsc.org would quantify the nature of the strained C-C bonds in the cyclopropyl ring, the polar covalent C=O bond, the C-F bond, and the aromatic C-C bonds.

The following interactive table illustrates the typical parameters that would be obtained from a QTAIM analysis for the key bonds in this compound.

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

| C-C (cyclopropyl) | ~0.24 | Negative | Strained Covalent |

| C=O (carbonyl) | ~0.40 | Positive | Polar Covalent |

| C-F (aromatic) | ~0.20 | Positive | Polar Covalent |

| C-C (aromatic) | ~0.30 | Negative | Covalent |

This table contains representative values to illustrate the output of a QTAIM analysis and does not represent specific calculated data for this molecule.

Theoretical Predictions of Chemoselectivity and Regioselectivity

Predicting the outcome of reactions where a molecule has multiple reactive sites is a significant challenge in organic synthesis. rsc.orgnumberanalytics.com Computational chemistry offers robust methods to predict both chemoselectivity (which functional group reacts) and regioselectivity (at which position on a functional group the reaction occurs). researchgate.netbeilstein-journals.org By calculating the activation energy barriers for all possible reaction pathways, the most kinetically favorable outcome can be predicted. beilstein-journals.org

In the context of this compound, several selectivity questions arise:

Chemoselectivity: In a reaction with a nucleophile, will the attack occur at the electrophilic carbonyl carbon or will it induce a ring-opening of the cyclopropyl group? DFT studies on related vinylcyclopropylketones show that phosphine catalysts preferentially attack the three-membered ring over other potentially reactive sites. acs.orgnih.gov

Regioselectivity: During the ring-opening of the cyclopropane, which C-C bond will cleave? Studies on substituted cyclopropyl ketones show that this can be controlled by both steric and electronic factors, and DFT calculations can precisely model the transition states for the cleavage of each distinct bond to predict the outcome. acs.orgacs.org For electrophilic aromatic substitution on the fluorophenyl ring, calculations can predict whether substitution is favored at the ortho or meta positions relative to the acyl group.

Computational models can thus guide synthetic chemists by predicting the most likely product, saving significant experimental time and resources. rsc.org

Application of Isotopic Labeling in Mechanistic Investigations

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to the rate of the same molecule with a heavier isotope at a specific position (k_heavy). A significant KIE (typically >1.5 for H/D substitution) is observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgcore.ac.uk

Computational chemistry plays a vital role in this area by accurately predicting KIEs for proposed mechanisms. nih.govcore.ac.uk Using DFT, the vibrational frequencies of the reactant and the transition state are calculated for both the light and heavy isotopologues. The difference in zero-point vibrational energy (ZPVE) between the isotopic bonds is the primary origin of the KIE. wikipedia.orgcore.ac.uk

For a reaction involving this compound, one could investigate a proposed mechanism by synthesizing a deuterated version, for example, at the cyclopropyl methine position. If a reaction is thought to involve the cleavage of this C-H bond in its rate-limiting step, one would expect a significant primary KIE. A study on the photocycloaddition of aryl cyclopropyl ketones, for instance, used deuterium (B1214612) labeling to provide evidence for a rate-limiting C-C bond-forming step. nih.gov

By comparing the computationally predicted KIE for a specific mechanistic step with the experimentally measured value, researchers can gain strong evidence for or against a proposed reaction pathway. ic.ac.uk This synergy between theory and experiment is a cornerstone of modern mechanistic chemistry.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Versatile Role as a Core Synthetic Building Block

The chemical reactivity inherent in cyclopropyl (B3062369) 4-fluorophenyl ketone makes it a valuable precursor in multi-step synthetic sequences. Organic chemists utilize this ketone as a foundational component to introduce specific structural motifs into larger, more complex molecules.

Facilitating the Construction of Complex Organic Frameworks

Cyclopropyl 4-fluorophenyl ketone serves as a key starting material for the synthesis of diverse and complex molecular architectures. Its utility lies in the reactivity of the ketone functional group and the unique properties of the cyclopropyl and 4-fluorophenyl moieties. The strained three-membered ring of the cyclopropyl group can participate in various ring-opening reactions, providing a pathway to linear alkyl chains with specific functionalization. This reactivity makes it a synthetic equivalent to a 1,3-dipole, enabling the construction of various heterocyclic and carbocyclic frameworks that might be challenging to assemble through other methods. nih.gov

Furthermore, the presence of the 4-fluorophenyl group is significant. The fluorine atom can modulate the electronic properties of the aromatic ring and can serve as a handle for further transformations, such as cross-coupling reactions, to build even more elaborate structures. The ketone itself is a versatile functional group, readily undergoing reactions like reductions, additions, and condensations to expand the molecular framework. This compound is particularly noted as a building block in the synthesis of various fluorinated heterocycles, which are prominent structures in many pharmaceutical and agrochemical products. nih.gov

Enabling Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent scaffold for such studies due to its distinct chemical regions, which can be systematically modified.

The key points of derivatization on the molecule are:

The Cyclopropyl Ring: Modifications can include substitution on the ring or its complete replacement with other small cycloalkanes or alkyl chains to probe the importance of its steric bulk and conformational rigidity for biological activity. google.com

The Phenyl Ring: The position of the fluorine atom can be altered, or it can be replaced with other halogens or electron-withdrawing/donating groups to study the electronic requirements for interaction with a biological target. google.com

By creating a library of analogues based on the this compound core, chemists can systematically map the structural requirements for a desired pharmacological effect, leading to the optimization of lead compounds with improved potency and selectivity.

Development of Bioactive Molecules and Pharmaceutical Agents

The structural motifs present in this compound are found in several important pharmaceutical agents. The compound itself serves as a crucial intermediate in the synthesis of these drugs, demonstrating its direct applicability in medicinal chemistry.

Contribution to Antiplatelet Drug Discovery

This compound is a key precursor in the synthesis of the potent antiplatelet agent, Prasugrel (B1678051). Prasugrel is a thienopyridine derivative used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. asianpubs.org

The synthesis involves the use of an α-halo derivative of a cyclopropyl fluorophenyl ketone. Specifically, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is condensed with a tetrahydrothienopyridine core structure. nih.govasianpubs.org This reaction builds the central framework of the drug molecule. The cyclopropyl ketone moiety is essential for the biological activity of Prasugrel, highlighting the importance of this specific building block in the development of this life-saving medication.

Table 1: Key Intermediates in the Synthesis of Prasugrel

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Key building block that couples with the thienopyridine core | nih.govasianpubs.org |

| 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | The core heterocyclic structure of Prasugrel | nih.govasianpubs.org |

| 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | The direct product of the key coupling step | nih.govchemicalbook.com |

Role in Cholesterol-Lowering Agent Synthesis

The this compound structural unit is also integral to the synthesis of certain cholesterol-lowering agents. A notable example is its role as an intermediate in the synthesis of Pitavastatin (B1663618). Pitavastatin is a member of the statin class of drugs, which inhibit HMG-CoA reductase, an enzyme involved in cholesterol production.

The synthesis of Pitavastatin involves the intermediate 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol. lgcstandards.com This intermediate contains both the cyclopropyl and 4-fluorophenyl groups, which are introduced early in the synthetic sequence, demonstrating the role of related building blocks in constructing the final complex drug molecule. While not a direct precursor in the synthesis of the widely known cholesterol absorption inhibitor Ezetimibe, the structural elements of this compound are clearly relevant to the broader class of cardiovascular drugs. nih.govnih.gov

Exploration of Antimicrobial and Anticancer Activities of Derivatives

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, most notably quinoline (B57606) derivatives, which have been extensively studied for their potential therapeutic applications. The inherent structural features of the cyclopropyl and 4-fluorophenyl groups are often carried through the synthetic pathway into the final derivatives, where they can significantly influence biological activity.

Antimicrobial Activities:

The quinoline scaffold, often synthesized from precursors like this compound, is a cornerstone in the development of new antimicrobial agents. nih.gov Research has shown that quinoline derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govapjhs.com The introduction of a cyclopropyl group, as is present in derivatives of this compound, is a known strategy to enhance antibacterial potency, famously demonstrated in the fluoroquinolone class of antibiotics like ciprofloxacin.